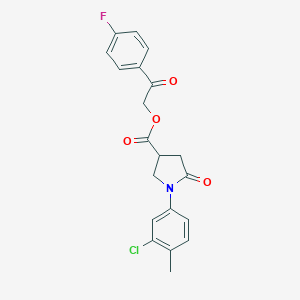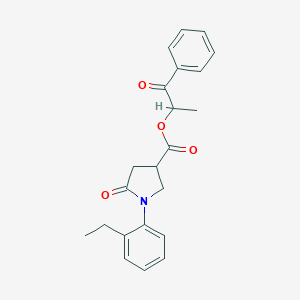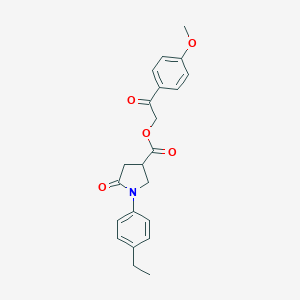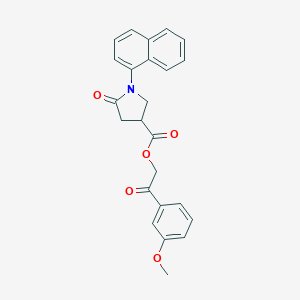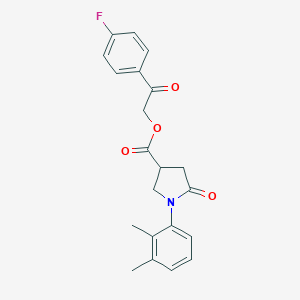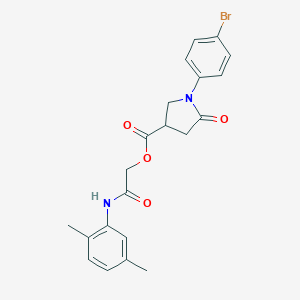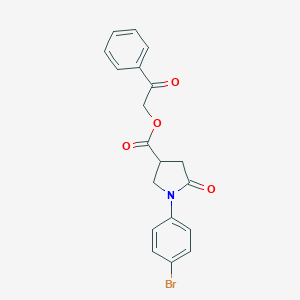
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as BRD-K68174560, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 has been used in various scientific research applications, particularly in drug discovery. It has shown promising results in the inhibition of several enzymes, including protein kinases and histone deacetylases, which are involved in the development and progression of various diseases such as cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 involves the inhibition of enzymes that play crucial roles in cellular signaling pathways. By inhibiting these enzymes, 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 can disrupt the signaling pathways that contribute to the development and progression of diseases.
Biochemical and Physiological Effects
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, its potency can vary depending on the specific enzyme being targeted, and further studies are needed to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine its efficacy in vivo and to optimize its potency and specificity. Additionally, research on the synthesis of analogs of 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 may lead to the discovery of compounds with improved properties.
Métodos De Síntesis
The synthesis of 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-α-phenylacetoacetic acid ethyl ester. This intermediate is then reacted with pyrrolidine-2,3-dione to form the final product, 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0.
Propiedades
Nombre del producto |
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C19H16BrNO4 |
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
phenacyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16BrNO4/c20-15-6-8-16(9-7-15)21-11-14(10-18(21)23)19(24)25-12-17(22)13-4-2-1-3-5-13/h1-9,14H,10-12H2 |
Clave InChI |
IUOKSGQUWROIKU-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



